
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea is a member of thioureas.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Investigations
1-(1,3-Benzodioxol-5-yl)thiourea has been studied for its molecular geometry using density functional theory (DFT). This research provides insight into the vibrational assignment, electronic structure, and spectra of the compound. Such studies are crucial for spectral detection technologies (Ragamathunnisa M, Revathi M, Jasmine Vasantha Rani E, 2015).
Coordination Polymers and Molecular Structures
Research on thiourea derivatives, including those related to 1-(1,3-Benzodioxol-5-yl)thiourea, has revealed the formation of coordination polymers and varied molecular structures in complexes of mercury(II) halides. These studies contribute to understanding the diverse stoichiometries and molecular organizations in such compounds (Andrzej Okuniewski et al., 2015).
Synthesis and Cytotoxicity Studies
The synthesis of 1-Benzoyl-3-methyl thiourea derivatives, which are related to 1-(1,3-Benzodioxol-5-yl)thiourea, and their cytotoxicity against HeLa cell lines have been explored. These studies are significant for understanding the potential anticancer activities of thiourea derivatives (Ruswanto et al., 2015).
Antidiabetic Potentials and Toxicity
Research has been conducted on the antidiabetic potential and toxicity of thiourea derivatives in animal models. Such studies are crucial for evaluating the therapeutic effects and safety of these compounds in the context of diabetes and other metabolic disorders (S. Naz et al., 2020).
Synthesis of Biological Agents
The synthesis of derivatives from compounds like 1-(1,3-Benzodioxol-5-yl)thiourea has been explored for their antimicrobial and analgesic activities. This research is significant for the development of new therapeutic agents (Bhovi K. Venkatesh et al., 2010).
Synthesis of New Thiazolidine and Imidazolidine Derivatives
Studies on the synthesis of new thiazolidine and imidazolidine derivatives, including those from thiourea compounds, have shown different antimicrobial effects. These findings are important for the discovery of new antimicrobial agents (N. Elaasar, K. Saied, 2008).
Molecular Docking and DNA Binding Studies
Research including molecular docking and DNA binding studies of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has provided insights into the compound's interaction with DNA and its potential cytotoxic nature against cancer cell lines (Mushtaque et al., 2016).
Propiedades
Nombre del producto |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea |
|---|---|
Fórmula molecular |
C16H16N2O2S |
Peso molecular |
300.4g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H16N2O2S/c1-11-2-5-13(6-3-11)18-16(21)17-9-12-4-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21) |
Clave InChI |
YHPFMNQEQIJIQS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=NCC2=CC3=C(C=C2)OCO3)S |
SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-4-[(9H-xanthen-9-ylacetyl)amino]phenyl thiocyanate](/img/structure/B394854.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B394856.png)
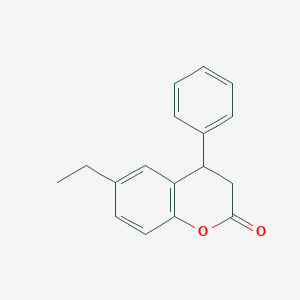
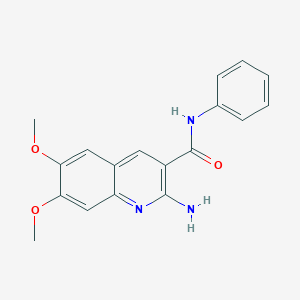
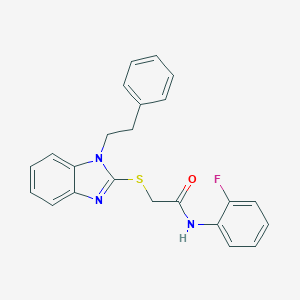
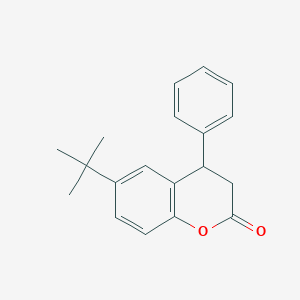
![N-[2-(2-isopropylphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B394864.png)
![N-[3-(1,3-benzothiazol-2-yl)benzyl]-N-{2-[(2-chlorobenzyl)oxy]phenyl}amine](/img/structure/B394865.png)
![N-(2,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B394866.png)
![2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B394867.png)
![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B394870.png)
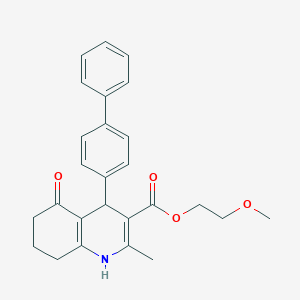
![N-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}acetamide](/img/structure/B394874.png)
